molecular formula C15H10O6 B12758440 1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione CAS No. 793-94-2

1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione

Cat. No.: B12758440
CAS No.: 793-94-2
M. Wt: 286.24 g/mol
InChI Key: BLDJVHTUDLDCHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione typically involves the following steps:

Industrial production methods may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher efficiency and yield.

Chemical Reactions Analysis

1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its structural similarity to anthracycline antibiotics.

    Industry: It is used as a dye intermediate and in the production of pigments.

Mechanism of Action

The mechanism by which 1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione exerts its effects involves its interaction with cellular components. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s molecular targets include enzymes and receptors involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione can be compared with other anthracenedione derivatives, such as:

The uniqueness of this compound lies in its specific hydroxylation pattern and methyl group, which confer distinct chemical reactivity and biological properties.

Properties

CAS No.

793-94-2

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

1,2,5,7-tetrahydroxy-4-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O6/c1-5-2-9(18)14(20)12-10(5)15(21)11-7(13(12)19)3-6(16)4-8(11)17/h2-4,16-18,20H,1H3

InChI Key

BLDJVHTUDLDCHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O

Origin of Product

United States

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